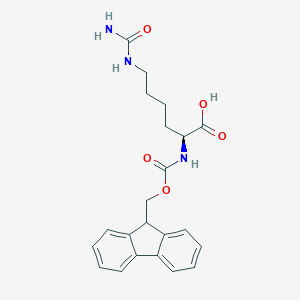

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

説明

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Fmoc-HoCit-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-HoCit-OH acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group during the coupling reaction, preventing it from reacting with the activated carboxyl group of another amino acid. After the coupling reaction, the Fmoc group is removed, typically using a base like piperidine, revealing the free amino group for the next round of coupling .

Pharmacokinetics

The stability of the fmoc group under various conditions is crucial for its role in peptide synthesis .

Result of Action

The primary result of Fmoc-HoCit-OH’s action is the successful synthesis of peptides. By protecting the amino group during the coupling reaction, it allows for the selective formation of peptide bonds, leading to the creation of peptides of varying lengths and sequences .

Action Environment

The action of Fmoc-HoCit-OH is influenced by several environmental factors. The stability of the Fmoc group is crucial, and it is stable under acidic conditions but can be removed under basic conditions . The temperature and solvent used can also impact the efficiency of the coupling and deprotection reactions .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, commonly referred to as Fmoc-L-citrulline, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential applications in peptide synthesis. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₂₁H₂₃N₃O₅, with a molecular weight of 397.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group which is crucial for its role in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₅ |

| Molecular Weight | 397.4 g/mol |

| CAS Number | 133174-15-9 |

| Appearance | White to off-white powder |

| Purity | ≥98% (HPLC) |

This compound acts primarily as a building block in the synthesis of peptides. Its mechanism of action is closely related to the specific peptides it forms, which can exhibit various biological activities depending on their sequences and structures. The Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex structures that can interact with biological targets.

Pharmacological Implications

Research has indicated that compounds similar to this compound often demonstrate significant pharmacological activities, including:

- Antimicrobial Properties : Peptides synthesized using this compound have shown efficacy against various bacterial strains.

- Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : Certain peptides may act as inhibitors for enzymes involved in disease pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of peptides synthesized from Fmoc-protected amino acids, including this compound). Results indicated that these peptides were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Antitumor Effects : Another research project focused on evaluating the cytotoxicity of peptide constructs derived from this compound against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The findings revealed dose-dependent inhibition of cell proliferation, suggesting that these peptides could be further developed as therapeutic agents.

- Enzyme Inhibition Studies : A recent investigation into enzyme inhibitors highlighted the potential of Fmoc-protected peptides in modulating enzyme activity related to metabolic disorders. The study reported promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in diabetes management.

科学的研究の応用

Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid is primarily utilized in peptide synthesis due to its protective group properties. The fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect amino groups during peptide chain elongation. This compound serves as a building block for synthesizing complex peptides that can be used in therapeutic applications.

Key Features :

- Fmoc Protection : The Fmoc group can be easily removed under mild basic conditions, allowing for the selective deprotection of amino acids during synthesis.

- Diversity in Peptide Libraries : Its incorporation into peptide libraries facilitates the exploration of structure-function relationships in drug discovery.

Drug Development

The compound has potential applications in drug development, particularly in designing inhibitors or modulators of biological pathways. Its structural features allow it to interact with various biological targets, making it a candidate for developing novel therapeutics.

Case Studies :

- Anticancer Agents : Research has indicated that peptides synthesized using this compound exhibit anticancer properties by targeting specific cancer cell receptors.

- Antimicrobial Peptides : Studies have shown that modifications of peptides containing this compound can enhance antimicrobial activity, making it relevant in the fight against resistant bacterial strains.

Biochemical Probes

This compound can function as a biochemical probe to study protein interactions and cellular processes. By attaching this compound to biomolecules, researchers can track interactions and dynamics within cells.

Applications in Research :

- Fluorescent Labeling : The fluorenyl group can be utilized for fluorescent labeling of peptides, aiding in visualization during microscopy studies.

- Targeted Delivery Systems : Its ability to form conjugates with various biomolecules allows for the development of targeted delivery systems for drugs or imaging agents.

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block with Fmoc protection | Facilitates complex peptide synthesis |

| Drug Development | Potential for designing inhibitors/modulators | Targeting specific biological pathways |

| Biochemical Probes | Functions as a probe for studying protein interactions | Enables tracking and visualization |

特性

IUPAC Name |

(2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZUCXPETVPQIB-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427177 | |

| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201485-17-8 | |

| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。